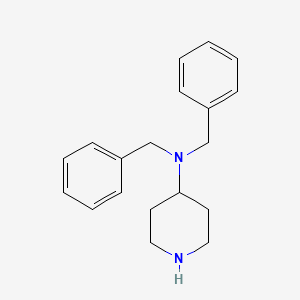

N,N-bis(Phenylmethyl)-4-piperidinamine

Description

N,N-bis(Phenylmethyl)-4-piperidinamine (CAS 108567-71-1) is a piperidine derivative characterized by two phenylmethyl (-CH₂C₆H₅) groups attached to the amine nitrogen at the 4-position of the piperidine ring. Its molecular formula is C₂₀H₂₆N₂O, with a molecular weight of 310.43 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula |

C19H24N2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

N,N-dibenzylpiperidin-4-amine |

InChI |

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)15-21(19-11-13-20-14-12-19)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |

InChI Key |

NAWSFPAFWFKAEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperidinamine Derivatives with Varied Substituents

Piperidinamine derivatives exhibit diverse properties depending on substituent groups. Key examples include:

Table 1: Structural Analogs of N,N-bis(Phenylmethyl)-4-piperidinamine

Note: The 3-methoxy variant shares the same CAS number due to stereoisomerism.

Key Observations :

- Lipophilicity : Chlorine atoms in the dichlorophenylmethyl analog (CAS 328081-95-4) increase molecular weight (423.2 g/mol) and lipophilicity, favoring membrane permeability in pharmaceutical contexts .

- Steric Effects : Bulky tetramethylpiperidyl groups in CAS 61260-55-7 reduce conformational flexibility, making it suitable as a polymer stabilizer .

Aromatic Amines with Benzyl/Phenylmethyl Groups

Table 2: Comparison of Physical and Chemical Properties

Key Observations :

Heterocyclic-Substituted Amines

Compounds like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]arylamines () feature pyrazole rings instead of phenyl groups. These exhibit strong cytotoxic activity depending on substituent arrangement. For example, ligand 1 (Figure 1 in ) shows high cytotoxicity due to optimal chelation geometry, whereas ligand 4 is less active. This highlights how substituent positioning and heterocyclic motifs critically influence biological activity—a consideration for modifying the target compound .

Research Findings and Implications

- Synthetic Methods: Traditional alkylation (e.g., using α-bromoacetophenone) for N,N-bis-phenacyl anilines () may parallel the synthesis of this compound, though ultrasound-mediated or solvent-free methods could improve yields .

- Coordination Chemistry : The target compound’s phenylmethyl groups may act as steric hindrances in metal complexes, contrasting with smaller substituents like pyrazoles () or phosphinic acids ().

- Thermodynamic Properties : Substituents influence melting points and stability. For instance, dichlorophenylmethyl groups raise thermal stability compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.